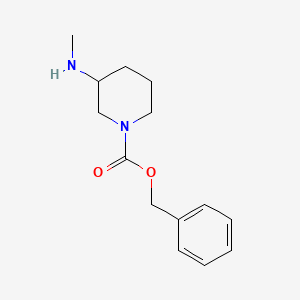

3-Methylamino-piperidine-1-carboxylic acid benzyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHKMYRCEUJLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662467 | |

| Record name | Benzyl 3-(methylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159982-25-8 | |

| Record name | Phenylmethyl 3-(methylamino)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159982-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-(methylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester

An In-Depth Technical Guide to the Synthesis of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview and detailed protocol for the , a valuable building block in medicinal chemistry and drug development. The guide focuses on the robust and widely applicable Eschweiler-Clarke reaction for the N-methylation of the primary amine precursor, benzyl 3-aminopiperidine-1-carboxylate. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the rationale behind the choice of reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important piperidine derivative.

Introduction: The Significance of Substituted Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. Specifically, 3-amino and 3-methylamino piperidine derivatives serve as crucial intermediates in the synthesis of compounds targeting a range of therapeutic areas. The title compound, this compound, combines the 3-methylamino piperidine core with a benzyloxycarbonyl (Cbz or Z) protecting group on the ring nitrogen. This protecting group offers stability during subsequent synthetic transformations and can be readily removed under standard hydrogenolysis conditions, making it an ideal intermediate for further elaboration in multi-step syntheses.

Strategic Approach: N-Methylation via the Eschweiler-Clarke Reaction

The most direct and efficient route to the target compound is the N-methylation of the commercially available starting material, benzyl 3-aminopiperidine-1-carboxylate.[1][2] Among the various methods for N-methylation of primary and secondary amines, the Eschweiler-Clarke reaction stands out for its simplicity, high yield, and the use of inexpensive reagents.[3][4][5] This classical organic transformation utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation of the amine to the corresponding tertiary amine without the formation of quaternary ammonium salts.[4][5]

Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through a reductive amination pathway where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent.[4][6] The key steps are as follows:

-

Iminium Ion Formation: The primary amine of benzyl 3-aminopiperidine-1-carboxylate first reacts with formaldehyde to form a Schiff base (imine), which is then protonated by formic acid to generate a transient iminium ion.

-

Hydride Transfer: A hydride ion is transferred from the formate anion (derived from formic acid) to the electrophilic carbon of the iminium ion. This reduces the iminium ion to the desired N-methylated product.

-

Byproduct Formation: The formate anion is oxidized to carbon dioxide during the hydride transfer step.

This process can occur a second time if a primary amine is used, leading to the dimethylated product. However, for a secondary amine, the reaction stops at the tertiary amine stage. In our case, starting with a primary amine, the reaction will proceed to the dimethylamino derivative if not properly controlled. For the synthesis of the mono-methylated product, careful control of stoichiometry and reaction conditions is crucial. An alternative and often preferred method for mono-methylation is direct reductive amination with one equivalent of formaldehyde and a milder reducing agent like sodium triacetoxyborohydride. However, the Eschweiler-Clarke conditions can be optimized for mono-methylation. For the purpose of this guide, we will focus on the classical Eschweiler-Clarke approach.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the .

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Benzyl 3-aminopiperidine-1-carboxylate | 711002-74-3 | 234.29 | 5.0 g | 21.3 |

| Formaldehyde (37% solution in water) | 50-00-0 | 30.03 | 1.9 mL | ~23.4 |

| Formic Acid (98-100%) | 64-18-6 | 46.03 | 3.2 mL | ~84.0 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution (aq.) | - | - | 50 mL | - |

| Brine (Saturated NaCl solution) | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 10 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl 3-aminopiperidine-1-carboxylate (5.0 g, 21.3 mmol).

-

Reagent Addition: Add formic acid (3.2 mL, ~84.0 mmol) to the flask, followed by the slow addition of a 37% aqueous formaldehyde solution (1.9 mL, ~23.4 mmol). The addition of formaldehyde should be done carefully as the initial reaction can be exothermic.

-

Reaction: Heat the reaction mixture to 90-100 °C in an oil bath and maintain it under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Workup - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice (~50 g). Basify the aqueous solution by the slow and careful addition of saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is ~8-9.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound as an oil or a low-melting solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the .

Caption: Workflow for the synthesis of the target compound.

Causality and Experimental Insights

-

Choice of Reagents: Formaldehyde provides the single carbon unit for methylation, while formic acid serves a dual role as a catalyst (by protonating the intermediate carbinolamine to facilitate water elimination and form the iminium ion) and as the terminal reductant (hydride source).[6] The use of excess formic acid ensures the reaction goes to completion and maintains a reducing environment.

-

Reaction Conditions: The elevated temperature (90-100 °C) is necessary to drive the reaction, particularly the hydride transfer step, which has a significant activation energy. The reaction time of 4-6 hours is typical for this transformation to ensure complete consumption of the starting material.

-

Workup Procedure: Quenching the reaction on ice helps to dissipate any excess heat from the subsequent neutralization. The use of a weak base like sodium bicarbonate is crucial to neutralize the excess formic acid without causing hydrolysis of the benzyl ester protecting group, which could occur under harsher basic conditions.

-

Purification: While the Eschweiler-Clarke reaction is generally clean, column chromatography is often necessary to remove any unreacted starting material, byproducts, or baseline impurities, ensuring a high purity of the final product, which is critical for subsequent applications in drug discovery.

Conclusion

The via the Eschweiler-Clarke reaction is a reliable and efficient method. This guide provides a solid foundation for researchers to successfully perform this synthesis. The principles discussed herein, including the mechanistic rationale and the justification for the experimental design, are intended to empower scientists to not only replicate this procedure but also to troubleshoot and adapt it as needed for their specific research goals. The final product is a versatile intermediate, well-suited for the development of novel therapeutics.

References

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Turner, N. J., & Dunsmore, C. J. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6043-6046. [Link]

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine.

- Google Patents. (n.d.). Synthesis process of 3-methylamino-piperidine.

-

ResearchGate. (n.d.). IMAMR for the synthesis of (±)‐Cbz‐protected pelletierine 17. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Google Patents. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride.

- Google Patents. (n.d.). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

National Institutes of Health. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2947. [Link]

-

PubMed. (2002). Synthesis and antibacterial activity of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 12(12), 1579-1582. [Link]

-

Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]

-

National Institutes of Health. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5099. [Link]

-

National Institutes of Health. (2018). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 61(21), 9776-9782. [Link]

- Google Patents. (n.d.). Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent.

-

National Institutes of Health. (2024). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature, 626(7999), 591-598. [Link]

-

Royal Society of Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4545-4554. [Link]

-

ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 1-Benzyl-Piperidine-3-Carboxylate. Retrieved from [Link]

-

ARKAT USA. (n.d.). Synthesis of functionalized benzyl amines by the reductive. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. 876461-55-1|(S)-Benzyl 3-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. 1-N-Cbz-3-aminopiperidine | 711002-74-3 [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and synthetic versatility.[1][2] Within this privileged class of heterocycles, 3-Methylamino-piperidine-1-carboxylic acid benzyl ester emerges as a key intermediate, offering a unique combination of structural features for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on empowering researchers in the development of next-generation pharmaceuticals.

Physicochemical and Structural Properties

This compound, also known as benzyl 3-(methylamino)piperidine-1-carboxylate, possesses a molecular formula of C14H20N2O2 and a molecular weight of approximately 248.32 g/mol . The structure is characterized by a piperidine ring substituted at the 3-position with a methylamino group and protected at the nitrogen with a benzyloxycarbonyl (Cbz or Z) group.

The benzyloxycarbonyl protecting group offers several advantages in a synthetic context. It enhances the stability of the molecule and modulates its solubility, often rendering it more soluble in common organic solvents used in synthesis.[3] Furthermore, this protecting group can be readily removed under specific conditions, allowing for further functionalization of the piperidine nitrogen. The presence of the methylamino group provides a site for further chemical modification and is a key feature for interacting with biological targets.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C14H20N2O2 | - |

| Molecular Weight | 248.32 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from related compounds[3] |

| Stability | The dihydrochloride salt form is expected to be more stable.[6] | Inferred from related compounds[6] |

Synthesis and Methodologies

The synthesis of this compound can be achieved through a variety of synthetic routes, often starting from commercially available piperidine derivatives. A common and effective strategy involves the reductive amination of a suitable ketone precursor.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with 1-benzyl-3-piperidone. The piperidine nitrogen is first protected with a benzyloxycarbonyl group to yield 1-(benzyloxycarbonyl)piperidin-3-one. This intermediate then undergoes reductive amination with methylamine to afford the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of similar N-substituted piperidines.[7]

Materials:

-

1-(Benzyloxycarbonyl)piperidin-3-one

-

Methylamine (as a solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-(benzyloxycarbonyl)piperidin-3-one (1 equivalent) in anhydrous DCM or DCE, add methylamine (1.1 to 1.5 equivalents).

-

If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.1 to 1.5 equivalents) to liberate the free amine.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

-

Add a catalytic amount of glacial acetic acid.

-

Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Potential Applications in Drug Discovery

The 3-aminopiperidine moiety is a key structural feature in numerous biologically active compounds and approved pharmaceutical drugs.[8][9] These derivatives are particularly prominent in the development of agents targeting the central nervous system (CNS).[9] The introduction of a methyl group on the amine can influence the compound's basicity, lipophilicity, and metabolic stability, which in turn can fine-tune its pharmacological profile.

Central Nervous System (CNS) Disorders

Derivatives of 3-aminopiperidine are integral to the development of treatments for a range of CNS disorders, including depression and anxiety.[9] The structural features of this compound make it an attractive starting point for the synthesis of novel CNS-active agents. The piperidine ring can act as a scaffold to orient functional groups for optimal interaction with receptors and enzymes in the brain.

Enzyme Inhibition

The 3-aminopiperidine core is a key component of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.[10] The methylamino group can be further elaborated to introduce functionalities that interact with the active site of target enzymes. This makes this compound a valuable intermediate for the synthesis of novel enzyme inhibitors.

Anticancer Agents

Recent research has highlighted the potential of piperidine derivatives in cancer therapy.[2] They can be incorporated into molecules designed to inhibit key signaling pathways involved in tumor growth and proliferation. The versatility of the 3-methylamino group allows for the attachment of various pharmacophores to target specific cancer-related proteins.

Caption: Potential therapeutic applications of derivatives of this compound.

Analytical Characterization

The characterization of this compound and its derivatives relies on a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule. The proton NMR spectrum would be expected to show characteristic signals for the benzyl group, the piperidine ring protons, and the methyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound and for monitoring the progress of reactions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the carbonyl group of the carbamate and the N-H bond of the secondary amine.

Conclusion

This compound is a strategically important building block in the synthesis of novel, high-value pharmaceutical compounds. Its unique structural features, combined with the well-established chemistry of the piperidine scaffold, provide a versatile platform for the development of new therapeutics targeting a wide range of diseases. This guide has outlined its key properties, a reliable synthetic approach, and its significant potential in drug discovery, offering a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

[11] Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). PubMed Central. [Link]

[6] Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. [Link]

[7] Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine. Google Patents.

[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. [Link]

[12] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). [Link]

[10] Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.

[13] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

[14] Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. MDPI. [Link]

[15] Synthesis process of 3-methylamino-piperidine. Google Patents.

[2] Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

[4] In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2024). PubMed. [Link]

[16] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. [Link]

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

[8] Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]

[17] Improved Synthesis of N-Methylcadaverine. MDPI. [Link]

A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

[9] Worldwide 3-Aminopiperidine Market Research Report 2026, Forecast to 2032. LinkedIn. [Link]

[5] Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemimpex.com [chemimpex.com]

- 4. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. srinichem.com [srinichem.com]

- 7. CN104710346A - Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Worldwide 4-Aminopiperidine Market Research Report 2026, Forecast to 2032 - PW Consulting [pmarketresearch.com]

- 10. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 11. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 14. mdpi.com [mdpi.com]

- 15. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]

- 16. ajchem-a.com [ajchem-a.com]

- 17. mdpi.com [mdpi.com]

structure elucidation of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester

An In-depth Technical Guide to the Structure Elucidation of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester

This guide provides a comprehensive, technically detailed walkthrough for the complete . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind the analytical strategy, the interpretation of complex spectral data, and the integration of multiple analytical techniques to arrive at an unambiguous structural assignment. The methodologies and interpretations are grounded in established chemical principles and supported by authoritative references.

Introduction: The Analytical Challenge

The target molecule, this compound, is a substituted piperidine. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1] Its conformational flexibility and the presence of multiple substituents necessitate a multi-faceted analytical approach to confirm not only the core structure and connectivity but also to lay the groundwork for future stereochemical analysis.

The structure presents several key features for analytical verification:

-

A piperidine ring , which is expected to adopt a chair conformation.

-

A benzyl carbamate (Cbz) protecting group on the ring nitrogen (N-1).

-

A methylamino substituent at the 3-position.

This guide will systematically employ Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments to confirm the molecular formula and establish the precise atomic connectivity.

Integrated Analytical Workflow

A robust structure elucidation relies on the convergence of data from orthogonal analytical techniques. Our workflow is designed to first establish the molecular formula and identify key functional groups, then to piece together the molecular skeleton through correlation spectroscopy.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

The initial step is to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the ideal technique for this purpose, as it provides high mass accuracy and typically generates the protonated molecular ion [M+H]⁺.[2]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of methanol containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Infusion: Infuse the sample solution directly at a flow rate of 5 µL/min.

-

Mass Analysis: Acquire data over a mass range of m/z 50-500.

-

Calibration: Use a known calibration standard to ensure high mass accuracy.

Data Interpretation

The molecular formula of this compound is C₁₄H₂₀N₂O₂. The expected exact mass for the protonated molecule [C₁₄H₂₁N₂O₂]⁺ is calculated to be 265.1598.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Calculated [M+H]⁺ (m/z) | 265.1598 |

| Observed [M+H]⁺ (m/z) | 265.1601 |

| Mass Error | +1.1 ppm |

The observed mass is well within the acceptable 5 ppm error margin, confirming the elemental composition. Tandem MS (MS/MS) of the precursor ion at m/z 265.16 would be expected to show characteristic losses, such as the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group.[2][3]

Infrared Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The presence of the carbamate and secondary amine functionalities gives rise to characteristic absorption bands.

Experimental Protocol: FTIR (ATR)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the neat solid or oil is placed directly onto the ATR crystal.

-

Data Acquisition: Spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum provides clear evidence for the major functional groups.

Table 2: Key Infrared Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Reference |

| ~3320 | Medium | N-H Stretch (secondary amine) | [4] |

| ~3030 | Weak | Aromatic C-H Stretch | [5] |

| 2945, 2860 | Medium | Aliphatic C-H Stretch (piperidine & methyl) | [5] |

| ~1690 | Strong | C=O Stretch (urethane/carbamate) | [4][6] |

| ~1495, 1455 | Medium | Aromatic C=C Bending | [5] |

| ~1240 | Strong | C-N Stretch & O-C-O Asymmetric Stretch (carbamate) | [4] |

The strong absorption at ~1690 cm⁻¹ is highly characteristic of the carbamate carbonyl group.[4][6] The medium peak around 3320 cm⁻¹ confirms the presence of the N-H bond of the secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[7] A combination of 1D and 2D experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

¹H and ¹³C NMR: Initial Assignments

The 1D spectra provide the first look at the chemical environments of the hydrogen and carbon atoms. The ¹³C spectrum, combined with a DEPT-135 experiment, allows for the classification of each carbon signal as a CH₃, CH₂, CH, or quaternary (C) carbon.[10]

Table 3: ¹H and ¹³C NMR Data (400 MHz, CDCl₃)

| Position Label | δ ¹³C (ppm) | Multiplicity (DEPT-135) | δ ¹H (ppm) | Multiplicity (J in Hz) | Integration |

| 1 (C=O) | ~155.5 | C | - | - | - |

| 2 | ~44.2 | CH₂ | ~4.10, ~2.95 | m, m | 1H, 1H |

| 3 | ~55.8 | CH | ~2.75 | m | 1H |

| 4 | ~29.5 | CH₂ | ~1.90, ~1.65 | m, m | 1H, 1H |

| 5 | ~22.1 | CH₂ | ~1.80, ~1.55 | m, m | 1H, 1H |

| 6 | ~43.8 | CH₂ | ~4.10, ~2.95 | m, m | 1H, 1H |

| 7 (N-CH₃) | ~33.9 | CH₃ | 2.42 | s | 3H |

| 8 (N-H) | - | - | ~1.50 | br s | 1H |

| 9 (Bn-CH₂) | ~67.1 | CH₂ | 5.14 | s | 2H |

| 10 (Bn-C) | ~136.8 | C | - | - | - |

| 11, 15 (Bn-CH) | ~128.5 | CH | 7.30-7.40 | m | 2H |

| 12, 14 (Bn-CH) | ~127.9 | CH | 7.30-7.40 | m | 2H |

| 13 (Bn-CH) | ~128.0 | CH | 7.30-7.40 | m | 1H |

Note: The complex multiplets for the piperidine ring protons are due to overlapping signals and complex coupling patterns (axial-axial, axial-equatorial, and geminal), which is typical for this system.[11][12]

Initial Observations:

-

Carbamate Group: The ¹³C signal at ~155.5 ppm is characteristic of a carbamate carbonyl. The benzylic CH₂ protons at 5.14 ppm and the associated carbon at ~67.1 ppm confirm the benzyl ester portion.[13]

-

Aromatic Ring: Five proton signals integrated to 5H in the aromatic region (7.30-7.40 ppm) and the corresponding four ¹³C signals confirm the monosubstituted benzene ring.

-

N-Methyl Group: A sharp singlet at 2.42 ppm integrating to 3H, with a corresponding CH₃ signal at ~33.9 ppm in the ¹³C/DEPT-135 spectra, confirms the N-CH₃ group.

-

Piperidine Ring: The remaining signals in the aliphatic region correspond to the five carbons and nine protons of the piperidine ring. The DEPT-135 spectrum confirms one CH (at C-3) and four CH₂ groups.

2D NMR: Assembling the Pieces

While 1D NMR identifies the fragments, 2D NMR establishes their connectivity.

¹H-¹H COSY: Mapping Proton Neighbors The COSY spectrum reveals which protons are coupled to each other (typically through 2 or 3 bonds).[7][10] We expect to see a single, continuous network of correlations for the piperidine ring protons.

-

The proton at C-3 (~2.75 ppm) will show correlations to protons on C-2 (~4.10, ~2.95 ppm) and C-4 (~1.90, ~1.65 ppm).

-

The protons on C-4 will correlate with C-3 and C-5 (~1.80, ~1.55 ppm).

-

The protons on C-5 will correlate with C-4 and C-6 (~4.10, ~2.95 ppm).

-

The protons on C-6 will correlate with C-5 and C-2.

¹H-¹³C HSQC: Linking Protons to their Carbons The HSQC experiment creates a correlation spot for every proton that is directly attached to a carbon atom.[12] This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal from Table 3.

Caption: Key 2D NMR correlations (COSY and HMBC).

¹H-¹³C HMBC: The Final Confirmation The HMBC experiment is the most powerful tool for completing the puzzle, as it shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations).[14] This technique confirms the connection between the major structural fragments.

-

Cbz Group to Ring: A crucial correlation will be observed from the benzylic protons (H-9, δ 5.14) to the carbamate carbonyl carbon (C-1, δ ~155.5). This definitively links the benzyl group to the carbamate. Further correlations from these protons to the piperidine ring carbons C-2 and C-6 would confirm the carbamate's attachment to the ring nitrogen.

-

Methylamino Group to Ring: The protons of the N-methyl group (H-7, δ 2.42) will show a strong correlation to the piperidine methine carbon at C-3 (δ ~55.8). This unambiguously places the methylamino substituent at the 3-position of the ring.

-

Piperidine Ring Connectivity: Correlations from H-3 to C-2 and C-5, and from H-2 to C-4 and C-6, will further solidify the ring structure deduced from the COSY spectrum.

Conclusion: A Convergent Structural Proof

The combined analytical data provides an unequivocal structural confirmation of this compound.

-

HRMS established the correct molecular formula (C₁₄H₂₀N₂O₂).

-

FTIR confirmed the presence of the key carbamate and secondary amine functional groups.

-

¹H and ¹³C NMR identified all the constituent parts of the molecule: a Cbz group, a methylamino group, and a piperidine ring.

-

2D NMR (COSY, HSQC, and HMBC) provided the definitive connectivity map, linking the Cbz group to N-1 and the methylamino group to C-3 of the piperidine ring.

This systematic, multi-technique approach represents a robust and self-validating system for the structure elucidation of novel small molecules in a research and development setting. The causality behind each experimental choice is clear, leading to a trustworthy and authoritative final structure.

References

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Nikitin, S. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved January 26, 2026, from [Link]

-

Benzyl 4-formylpiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157. [Link]

-

Parthiban, P., Balasubramanian, S., Aridoss, G., & Kabilan, S. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11–24. [Link]

-

Benzylcarbamate. (n.d.). NIST WebBook. Retrieved January 26, 2026, from [Link]

-

Spectral Databases. (n.d.). Wiley Science Solutions. Retrieved January 26, 2026, from [Link]

-

Wu, S. (2011). 1D and 2D NMR Experiment Methods. Emory University. Retrieved January 26, 2026, from [Link]

- Rubiralta, M., Giralt, E., & Diez, A. (1991).

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). PMC - NIH. Retrieved January 26, 2026, from [Link]

-

2D NMR Introduction. (2025). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by the. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved January 26, 2026, from [Link]

-

Mass Spectral Databases. (n.d.). Wiley Science Solutions. Retrieved January 26, 2026, from [Link]

-

Piperine mass fragments: possible structures of major mass spectral... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

1-BOC-3-Aminopiperidine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved January 26, 2026, from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. Retrieved January 26, 2026, from [Link]

-

Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved January 26, 2026, from [Link]

-

Benzyl carbamate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 26, 2026, from [Link]

-

KnowItAll IR Spectral Library Collection. (n.d.). Wiley Science Solutions. Retrieved January 26, 2026, from [Link]

-

Principles of 2D NMR spectroscopy-I. (2018). YouTube. Retrieved January 26, 2026, from [Link]

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved January 26, 2026, from [Link]

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2020). NIH. Retrieved January 26, 2026, from [Link]

-

N-Methylbenzylamine. (n.d.). PubChem - NIH. Retrieved January 26, 2026, from [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Web of Science Platform. (n.d.). Clarivate. Retrieved January 26, 2026, from [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. (2025). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI. Retrieved January 26, 2026, from [Link]

-

A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. (2001). Arkivoc. Retrieved January 26, 2026, from [Link]

-

(PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

- 1. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. Benzylcarbamate [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. emory.edu [emory.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

3-Methylamino-piperidine-1-carboxylic acid benzyl ester starting materials

An In-depth Technical Guide to the Synthesis of 3-Methylamino-piperidine-1-carboxylic acid benzyl ester

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a chiral center at the 3-position of the piperidine ring and a readily removable N-protecting group, makes it a valuable building block for drug discovery and development. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals several potential synthetic disconnections. The most logical and industrially scalable approach involves the formation of the 3-methylamino group and the N-protection of the piperidine ring. The order of these steps can be varied, leading to different synthetic routes with distinct advantages and challenges.

Diagram: Retrosynthetic Pathways

Caption: Key retrosynthetic disconnections for the target molecule.

The choice of starting material is paramount and is often dictated by cost, availability, and stereochemical requirements. Commercially available precursors such as 3-aminopiperidine, 3-oxopiperidine, or even functionalized pyridines serve as common starting points.

Synthetic Pathway 1: N-Methylation of a Pre-protected Piperidine

This strategy involves the initial protection of a commercially available 3-aminopiperidine derivative, followed by methylation of the primary amine. This route is often preferred when control over the stereochemistry of the 3-position is required, as chiral 3-aminopiperidine is accessible.

Step 1: N-Cbz Protection of 3-Aminopiperidine

The first step is the selective protection of the more nucleophilic piperidine nitrogen over the primary amino group at the 3-position. This is typically achieved by reacting 3-aminopiperidine with benzyl chloroformate (Cbz-Cl) under basic conditions. The choice of base and solvent is critical to ensure selectivity and high yield.

Experimental Protocol: Synthesis of 3-Amino-piperidine-1-carboxylic acid benzyl ester

-

Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a base, such as sodium bicarbonate or triethylamine (2.5-3.0 eq), to neutralize the hydrochloride salt and create the reaction conditions.

-

Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: N-Methylation via Reductive Amination

The resulting N-Cbz-3-aminopiperidine can then be methylated. A common and efficient method is reductive amination using formaldehyde followed by a reducing agent. This two-step, one-pot procedure is highly effective.

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-amino-piperidine-1-carboxylic acid benzyl ester (1.0 eq) in a protic solvent like methanol or ethanol.

-

Add aqueous formaldehyde (1.1-1.5 eq) to the solution. The initial product is the corresponding imine or aminal.

-

Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise at 0 °C. The choice of reducing agent is important; STAB is milder and more selective than NaBH₄.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by flash column chromatography on silica gel.

Table 1: Representative Yields for Pathway 1

| Step | Starting Material | Product | Typical Yield |

| 1 | 3-Aminopiperidine | N-Cbz-3-aminopiperidine | 85-95% |

| 2 | N-Cbz-3-aminopiperidine | This compound | 70-85% |

Synthetic Pathway 2: N-Protection of 3-Methylaminopiperidine

An alternative approach is to first synthesize 3-methylaminopiperidine and then protect the piperidine nitrogen. This route can be more atom-economical if 3-methylaminopiperidine is readily available or can be synthesized efficiently.

Step 1: Synthesis of 3-Methylaminopiperidine

The synthesis of 3-methylaminopiperidine can be achieved from 3-aminopiperidine via reductive amination, as described in the previous section, but without the N-Cbz protecting group. Care must be taken to control the reaction conditions to avoid over-methylation.

Step 2: N-Cbz Protection

The final step is the N-protection of 3-methylaminopiperidine with benzyl chloroformate.

Experimental Protocol: N-Cbz Protection of 3-Methylaminopiperidine

-

Dissolve 3-methylaminopiperidine (1.0 eq) in a solvent such as DCM.

-

Cool the solution to 0 °C.

-

Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (1.2-1.5 eq).

-

Add benzyl chloroformate (1.0-1.1 eq) dropwise.

-

Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature overnight.

-

Perform an aqueous workup and purify by column chromatography as previously described.

Diagram: Workflow for Pathway 2

Caption: Synthetic workflow starting with 3-aminopiperidine.

Alternative Starting Materials and Future Trends

Research continues to explore more efficient and sustainable routes to chiral piperidines. The use of biocatalysis, for instance, with transaminases, can provide enantiomerically pure 3-aminopiperidines, which are valuable starting materials. Additionally, catalytic hydrogenation of substituted pyridines offers a direct route to the piperidine core, although controlling the regioselectivity and stereoselectivity can be challenging.

Conclusion

The synthesis of this compound is a well-established process in medicinal chemistry. The choice of synthetic route depends on factors such as the availability and cost of starting materials, the desired stereochemistry, and scalability. The two primary pathways, differing in the sequence of N-protection and N-methylation, both offer reliable methods to obtain the target compound. Careful optimization of reaction conditions, including solvent, base, and temperature, is crucial for achieving high yields and purity. As the demand for complex chiral building blocks grows, the development of more efficient and greener synthetic methodologies will continue to be an active area of research.

References

The Piperidine Scaffold: A Privileged Core in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and pharmaceutical development.[1] Its ubiquity in over twenty classes of pharmaceuticals and a vast number of natural alkaloids is a testament to its status as a "privileged scaffold".[1][2] The inherent structural features of the piperidine moiety—conformational flexibility, metabolic stability, and the capacity to improve crucial pharmacokinetic properties like absorption and distribution—render it an exceptionally versatile building block for designing novel therapeutic agents.[3] This guide offers an in-depth exploration of the diverse biological activities of piperidine derivatives, tailored for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and neuropharmacological effects, supported by quantitative data, detailed experimental workflows, and visual schematics to empower the next wave of piperidine-based drug discovery.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as formidable agents in oncology, demonstrating a remarkable ability to interfere with cancer cell proliferation, survival, and metastasis.[4] Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the modulation of critical oncogenic signaling pathways and direct interaction with genetic material.[4][5]

Mechanisms of Action

A primary anticancer strategy of many piperidine compounds involves the intrinsic pathway of apoptosis. For instance, the derivative DTPEP, synthesized from Tamoxifen, has been shown to increase the production of reactive oxygen species (ROS) in breast cancer cells.[5] This oxidative stress disrupts mitochondrial membrane integrity, leading to the release of cytochrome c and an increased Bax/Bcl-2 ratio, which culminates in the activation of caspase cascades and apoptotic cell death.[5] Other derivatives function by arresting the cell cycle at the G0/G1 phase, effectively halting proliferation.[5] Furthermore, piperidine alkaloids like piperine can regulate crucial signaling pathways essential for cancer progression, including STAT-3, NF-κB, and PI3K/Akt.[5]

Quantitative Anticancer Activity Data

The potency of these compounds is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represent the concentration required to inhibit 50% of cell growth or viability. The table below summarizes the cytotoxic activity of selected piperidine derivatives against various human cancer cell lines.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [5] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [5] | |

| Evodiamine | Various | - | Varies | [4] |

| Raloxifene | - | Breast | Acts as estrogen blocker | [4] |

| Compound 2 | - | Various | Potent antitumor agent | [4] |

Signaling Pathway: Induction of Apoptosis

The following diagram illustrates the simplified intrinsic apoptosis pathway often triggered by piperidine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of piperidine derivatives on cancer cell lines. The assay's trustworthiness stems from its biological basis: the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases, an activity exclusive to living, metabolically active cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate, providing a consistent baseline for treatment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours. Causality: A range of concentrations is crucial for determining a dose-response curve and calculating the IC50 value.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C. Causality: During this time, only viable cells with active mitochondria will reduce the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric measurement.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antioxidant Activities

The piperidine scaffold is a key component in compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[6] This makes them attractive candidates for combating the growing challenge of antibiotic resistance.[6] Additionally, many derivatives possess significant antioxidant capabilities, which are crucial for mitigating cellular damage caused by oxidative stress.

Spectrum of Activity

Synthetic piperidine derivatives have shown inhibitory effects against a range of pathogenic bacteria, including both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species.[6] Their antifungal activity has been observed against fungi such as Aspergillus niger and Candida albicans.[6] The antioxidant potential is typically evaluated by measuring the compound's ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Quantitative Antimicrobial and Antioxidant Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Antioxidant activity is often expressed as a percentage of radical scavenging capacity.

| Derivative | Organism/Assay | Activity Measurement | Result | Reference |

| Compound 6 | B. subtilis | MIC | 0.75 mg/mL | [6] |

| E. coli | MIC | 1.5 mg/mL | [6] | |

| S. aureus | MIC | 1.5 mg/mL | [6] | |

| DPPH Scavenging | % Inhibition (at 1 mg/mL) | 49% | [6] | |

| Compound 8 | B. subtilis | Zone of Inhibition | 5 mm | [6] |

| DPPH Scavenging | % Inhibition (at 1 mg/mL) | 78% | [6] |

Experimental Protocol: Agar Disc Diffusion and MIC Determination

This two-part protocol is a standard, self-validating system for screening antimicrobial activity and quantifying potency.

Part A: Agar Disc Diffusion (Qualitative Screening)

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Causality: Standardizing the inoculum density is critical for reproducibility and ensures that the resulting zones of inhibition are comparable between experiments.

-

Lawn Culture: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of the agar plate to create a uniform "lawn" of microbial growth.

-

Disc Application: Sterilize blank paper discs (6 mm diameter). Impregnate the discs with a known concentration of the piperidine derivative solution. Place the discs onto the inoculated agar surface. Include a negative control (disc with solvent only) and a positive control (disc with a standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

-

Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is absent) in millimeters. A larger zone indicates greater inhibitory activity.

Part B: Broth Microdilution for MIC Determination (Quantitative Analysis)

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the piperidine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum (prepared as in Part A, but diluted further) to each well. The final volume in each well should be 100-200 µL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). Causality: The growth control validates that the inoculum is viable, while the sterility control ensures the medium is not contaminated. These controls are essential for accurate interpretation of the results.

-

Incubation: Incubate the plate under the same conditions as in Part A.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.

Neuropharmacological Applications

The piperidine nucleus is a privileged scaffold for drugs targeting the central nervous system (CNS). It is the core structure in potent analgesics like morphine and in drugs used to manage neurodegenerative diseases like Alzheimer's.[7][8]

Analgesic and Anti-Alzheimer's Activity

Many synthetic piperidine derivatives exhibit strong analgesic properties, primarily through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[8] The essential role of the piperidine moiety in morphine for its analgesic effect highlights the structural importance of this ring system for MOR binding.[8] In the context of Alzheimer's disease, the benzyl-piperidine group is a key pharmacophore for inhibiting cholinesterase enzymes (AChE and BuChE).[7] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can help alleviate cognitive symptoms. Donepezil is a prime example of a piperidine-based AChE inhibitor.[9]

Mechanism: Opioid Receptor Interaction

The diagram below conceptualizes the interaction of a piperidine analgesic with the µ-opioid receptor, leading to the modulation of pain signals.

Experimental Protocol: Acetic Acid-Induced Writhing Test (In Vivo Analgesia)

This in vivo model is a standard and reliable method for screening the peripheral analgesic activity of new compounds. The protocol's validity rests on the quantifiable and specific response (writhing) induced by a chemical irritant.

-

Animal Acclimatization: Use mice (e.g., Swiss albino) and allow them to acclimatize to the laboratory environment for at least one week. House them with free access to food and water.

-

Grouping and Administration: Divide the animals into groups (n=6-8 per group).

-

Group I (Control): Administer the vehicle (e.g., saline or 1% Tween 80).

-

Group II (Standard): Administer a standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg, intraperitoneally).

-

Group III, IV, etc. (Test): Administer the piperidine derivatives at different doses.

-

Causality: The control group establishes the baseline writhing response, while the standard group validates the assay's sensitivity to known analgesics.

-

-

Waiting Period: Allow a 30-minute (for intraperitoneal injection) or 60-minute (for oral administration) absorption period after drug administration.

-

Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally into each mouse. Causality: Acetic acid acts as a chemical irritant, inducing visceral pain that manifests as a characteristic stretching and constriction of the abdomen, known as writhing.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the total number of writhes for each animal over a 20-minute period.

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing for the standard and test groups using the following formula: % Inhibition = [(Mean writhes in Control) - (Mean writhes in Test Group)] / (Mean writhes in Control) * 100 A higher percentage of inhibition indicates stronger analgesic activity. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significance.

A General Workflow for Piperidine Derivative Evaluation

The discovery and development of a new piperidine-based therapeutic follow a logical, multi-stage workflow. This process ensures a systematic evaluation of a compound's chemical properties, biological activity, mechanism of action, and potential for in vivo efficacy.

Conclusion and Future Perspectives

The piperidine scaffold continues to demonstrate its immense value in drug discovery, providing the structural foundation for therapies across a wide range of diseases.[2][4] The diverse biological activities—from potent anticancer and antimicrobial effects to crucial neuropharmacological modulation—underscore the chemical versatility of this heterocyclic core. Future research will likely focus on the synthesis of novel, highly functionalized, and stereochemically complex piperidine derivatives. Advances in computational chemistry and high-throughput screening will accelerate the identification of new lead compounds. Furthermore, exploring piperidine derivatives as targeted delivery vehicles or as components in proteolysis-targeting chimeras (PROTACs) represents an exciting frontier, promising to unlock even more sophisticated therapeutic interventions. The continued exploration of this privileged structure is certain to yield the next generation of innovative medicines.

References

-

Oliynyk, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Moodley, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Oliynyk, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

-

Choudhary, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Nawaz, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Molecular Diversity. Available at: [Link]

-

Kamal, A., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

Moodley, K., et al. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. tandfonline.com [tandfonline.com]

- 9. ijnrd.org [ijnrd.org]

A Technical Guide to 3-Methylamino-piperidine-1-carboxylic acid benzyl ester Derivatives and Analogs

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals and biologically active compounds.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties that make it exceptionally valuable for drug design. Its sp3-hybridized structure provides a three-dimensional framework that can be precisely tailored to fit the binding pockets of biological targets.[1] Furthermore, the piperidine motif can enhance a molecule's druggability by improving its pharmacokinetic properties, such as metabolic stability and membrane transport, while often maintaining a favorable toxicity profile.[1][3]

This guide focuses on a specific, highly functionalized class of piperidine derivatives: those derived from the 3-Methylamino-piperidine-1-carboxylic acid benzyl ester core. The strategic placement of a methylamino group at the 3-position and a benzyl carbamate (Cbz) protecting group on the ring nitrogen creates a versatile intermediate. This structure allows for systematic modifications to explore structure-activity relationships (SAR) and develop potent and selective therapeutic agents. These derivatives have shown promise in a range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][4]

This document will provide an in-depth exploration of the synthesis, pharmacological significance, and analytical considerations for this important class of compounds, aimed at researchers and professionals in the field of drug development.

Core Synthesis Strategies: Building the 3-Methylamino-Piperidine Scaffold

The synthesis of this compound and its analogs requires a robust and flexible chemical strategy. The choice of starting materials and reaction sequence is critical for achieving desired stereochemistry, yield, and purity. A common and logical approach begins with a commercially available, nitrogen-protected piperidone.

A representative synthetic workflow is outlined below. The rationale behind each step is to build the molecule methodically while ensuring that reactive sites are appropriately masked until needed, a fundamental principle of modern organic synthesis.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. ijnrd.org [ijnrd.org]

The Piperidine Scaffold: A Cornerstone in Modern Pharmacology

An In-depth Technical Guide to the Mechanism of Action of Piperidine-Containing Drugs

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, stands as a testament to nature's efficiency and a cornerstone of synthetic medicinal chemistry.[1] Its prevalence in a vast array of natural alkaloids and clinically successful drugs underscores its status as a "privileged scaffold."[2] This guide delves into the multifaceted mechanisms of action of piperidine-containing drugs, providing a detailed exploration of their interactions with key biological targets and the experimental methodologies used to elucidate these interactions. The inherent conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows for precise three-dimensional orientations that are critical for specific and high-affinity binding to a diverse range of biological macromolecules.[3]

Core Mechanisms of Action: A Triumvirate of Pharmacological Intervention

The therapeutic diversity of piperidine-containing drugs stems from their ability to interact with a wide spectrum of biological targets. Broadly, their mechanisms of action can be categorized into three principal domains: receptor modulation, enzyme inhibition, and ion channel interference. This guide will explore each of these domains through the lens of exemplary piperidine-containing drugs, dissecting their molecular interactions and the downstream physiological consequences.

Receptor Modulation: The Art of Agonism and Antagonism

A significant proportion of piperidine-containing drugs exert their effects by binding to and modulating the activity of cell surface and intracellular receptors. The piperidine moiety often serves as a key pharmacophore, orienting other functional groups for optimal receptor engagement.

Many first and second-generation antipsychotics feature a piperidine ring, which is crucial for their interaction with dopamine and serotonin receptors.

-

Haloperidol (a typical antipsychotic): Haloperidol's primary mechanism of action is the potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][4][5] This blockade of D2 receptors is believed to be responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[6] The piperidine ring in haloperidol is a key structural feature that contributes to its high affinity for the D2 receptor.[7] Chronic treatment with haloperidol can also lead to adaptive changes in the brain, including alterations in the excitability of striatal neurons.[4]

-

Risperidone (an atypical antipsychotic): Risperidone exhibits a broader receptor binding profile, acting as a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[8][9][10][11] This dual antagonism is thought to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects compared to typical antipsychotics.[9] The piperidine moiety is an integral part of the pharmacophore responsible for this dual receptor interaction.

Signaling Pathway: Dopamine D2 Receptor Antagonism

The blockade of D2 receptors by antagonists like haloperidol prevents the binding of endogenous dopamine, thereby inhibiting the downstream signaling cascade. D2 receptors are Gαi/o-coupled, and their activation normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[12] Antagonism reverses these effects.

Figure 1: Simplified signaling pathway of dopamine D2 receptor antagonism by piperidine-containing drugs.

The phenylpiperidine scaffold is a hallmark of many synthetic opioids, including the highly potent analgesic, fentanyl.

-